

JNJ-26854165: A Tool for Studying p53 Stabilization and Activation

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Compound of Interest

Compound Name: Serdemetan

Cat. No.: B2639068

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26854165, also known as **Serdemetan**, is a small molecule that was initially developed as a Human Double Minute 2 (HDM2) ubiquitin ligase antagonist to activate the p53 tumor suppressor pathway.^[1] Subsequent research has revealed a dual mechanism of action, including a p53-independent pathway involving the inhibition of cholesterol transport.^[2] This unique profile makes JNJ-26854165 a valuable research tool for investigating both p53-dependent and -independent mechanisms of cell cycle arrest and apoptosis in cancer cells.

These application notes provide an overview of JNJ-26854165 and detailed protocols for its use in studying p53 stabilization and activation, as well as its broader cellular effects.

Mechanism of Action

JNJ-26854165 functions through at least two distinct mechanisms:

- **p53 Stabilization and Activation:** In cells with wild-type p53, JNJ-26854165 was initially reported to inhibit the E3 ubiquitin ligase activity of HDM2 (also known as MDM2 in mice).^[1] HDM2 is a key negative regulator of p53, targeting it for proteasomal degradation. By inhibiting HDM2, JNJ-26854165 leads to the accumulation of p53 protein, which can then

transcriptionally activate downstream target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa).[3]

- Inhibition of Cholesterol Transport: JNJ-26854165 has also been shown to induce a phenotype reminiscent of Tangier disease by inhibiting cholesterol transport and promoting the degradation of the ATP-binding cassette transporter A1 (ABCA1).[2] This disruption of cholesterol homeostasis can lead to cell death, even in cells with mutant p53.[2]

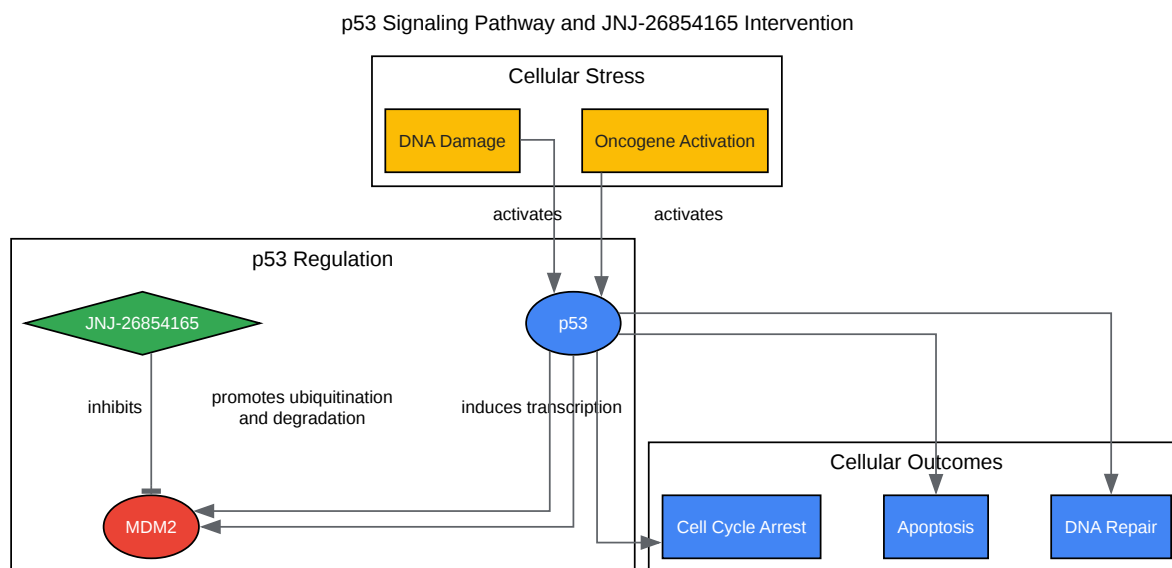
Data Presentation

In Vitro Activity of JNJ-26854165 in Various Cancer Cell Lines

Cell Line	Cancer Type	p53 Status	IC50 (μM)	Effect	Reference
OCI-AML-3	Acute Myeloid Leukemia	Wild-type	0.24 (72h)	Inhibition of cell growth, apoptosis	
MOLM-13	Acute Myeloid Leukemia	Wild-type	0.33 (72h)	Inhibition of cell growth, apoptosis	
NALM-6	Acute Lymphoblastic Leukemia	Wild-type	0.32 (72h)	Inhibition of cell growth, apoptosis	
REH	Acute Lymphoblastic Leukemia	Wild-type	0.44 (72h)	Inhibition of cell growth, apoptosis	
H460	Non-small Cell Lung Cancer	Wild-type	~1.0	Inhibition of clonogenic survival	[3]
A549	Non-small Cell Lung Cancer	Wild-type	~5.0	Inhibition of clonogenic survival	[3]
HCT116 p53+/+	Colorectal Cancer	Wild-type	Not specified	Inhibition of clonogenic survival	[3]
HCT116 p53-/-	Colorectal Cancer	Null	Not specified	Less inhibition of clonogenic survival	[3]
MM1.S	Multiple Myeloma	Wild-type	1.43	S-phase arrest, apoptosis	[2]
GRANTA-519	Mantle Cell Lymphoma	Wild-type	0.25	S-phase arrest,	[2]

				apoptosis	
JeKo-1	Mantle Cell Lymphoma	Mutant	2.0	G2/M and S-phase arrest	[2]
MAVER-1	Mantle Cell Lymphoma	Mutant	1.0	S-phase arrest	[2]

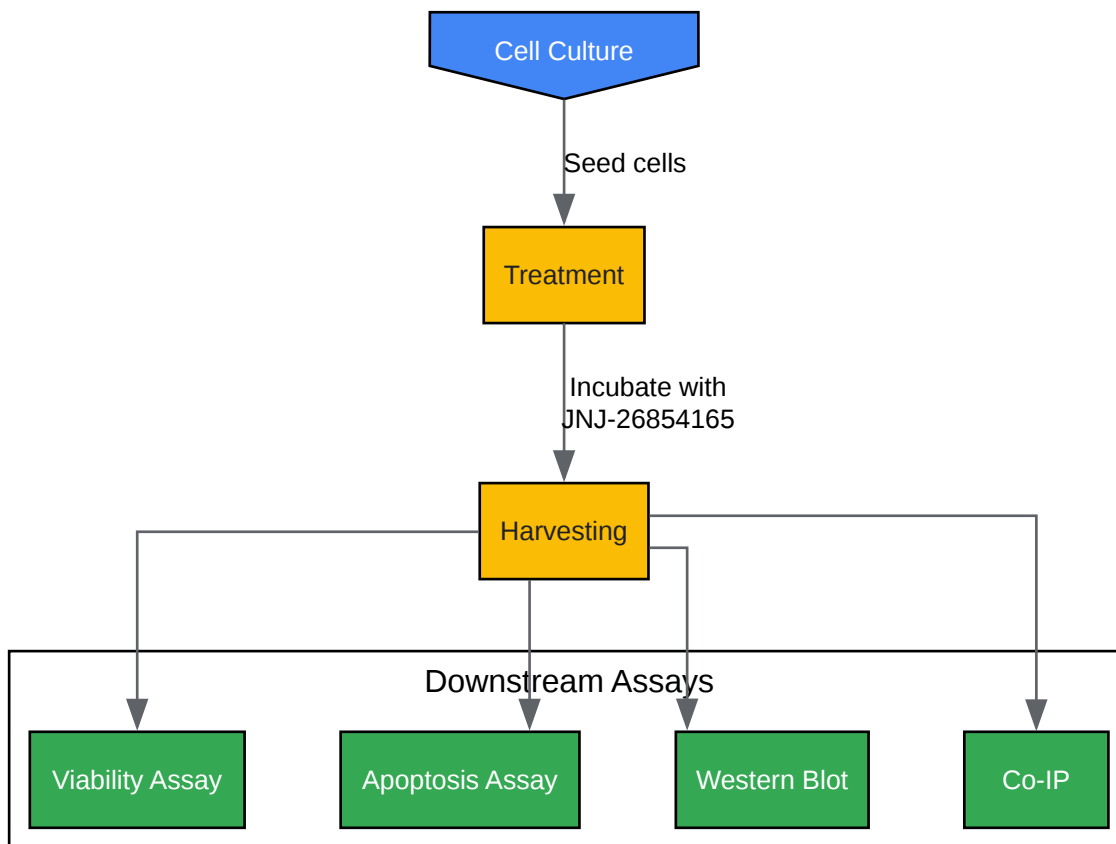
Mandatory Visualizations



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Caption: p53 pathway and JNJ-26854165 mechanism.

General Experimental Workflow for JNJ-26854165

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Caption: Typical experimental workflow using JNJ-26854165.

Experimental Protocols

Preparation of JNJ-26854165 Stock Solution

Materials:

- JNJ-26854165 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Protocol:

- Prepare a 10 mM stock solution of JNJ-26854165 in DMSO. For example, for a compound with a molecular weight of 328.41 g/mol, dissolve 3.28 mg in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability Assay (WST-1)

This protocol is to determine the IC₅₀ of JNJ-26854165 in a cancer cell line.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well clear flat-bottom cell culture plates
- JNJ-26854165 stock solution (10 mM in DMSO)
- WST-1 reagent
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
- Prepare serial dilutions of JNJ-26854165 in complete medium. A typical concentration range would be from 0.01 µM to 10 µM. Include a DMSO vehicle control.
- Remove the medium from the wells and add 100 µL of the JNJ-26854165 dilutions or vehicle control to the respective wells.

- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- Add 10 µL of WST-1 reagent to each well.
- Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
- Gently shake the plate for 1 minute.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Western Blot for p53 and p21 Induction

This protocol is to assess the effect of JNJ-26854165 on the protein levels of p53 and its downstream target p21.

Materials:

- Cancer cell line with wild-type p53
- Complete cell culture medium
- 6-well cell culture plates
- JNJ-26854165 stock solution (10 mM in DMSO)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p53, anti-p21, anti-actin or anti-tubulin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with JNJ-26854165 at a concentration known to induce a response (e.g., 1-5 μ M) for various time points (e.g., 0, 6, 12, 24 hours). Include a DMSO vehicle control.
- After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
- Load equal amounts of protein (20-30 μ g) per lane and run the SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Follow manufacturer's recommendations for antibody dilutions).
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.

- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol is to quantify the percentage of apoptotic cells following treatment with JNJ-26854165.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 6-well cell culture plates
- JNJ-26854165 stock solution (10 mM in DMSO)
- Annexin V-FITC/PI apoptosis detection kit
- Flow cytometer

Protocol:

- Seed cells in 6-well plates and treat with JNJ-26854165 at the desired concentration and for the desired time (e.g., 48 hours).
- Harvest both the adherent and floating cells.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution.

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X binding buffer to each tube.
- Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Co-Immunoprecipitation (Co-IP) of MDM2 and p53

This protocol is to determine if JNJ-26854165 disrupts the interaction between MDM2 and p53.

Materials:

- Cancer cell line with wild-type p53
- Complete cell culture medium
- 10 cm cell culture dishes
- JNJ-26854165 stock solution (10 mM in DMSO)
- Co-IP lysis buffer (non-denaturing)
- Primary antibodies: anti-MDM2 for immunoprecipitation, anti-p53 for western blot
- Protein A/G magnetic beads or agarose beads
- Wash buffer
- Elution buffer or Laemmli sample buffer
- Western blotting reagents (as described in Protocol 3)

Protocol:

- Seed cells in 10 cm dishes and grow to 80-90% confluency.
- Treat cells with JNJ-26854165 (e.g., 5 μ M) for a specified time (e.g., 6 hours).

- Lyse the cells in non-denaturing Co-IP lysis buffer.
- Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with the anti-MDM2 antibody overnight at 4°C with gentle rotation.
- Add protein A/G beads and incubate for another 2-4 hours at 4°C.
- Wash the beads several times with wash buffer to remove non-specific binding.
- Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
- Analyze the eluate by western blotting using an anti-p53 antibody to detect the co-immunoprecipitated p53. An input control should be run in parallel. A decrease in the amount of co-immunoprecipitated p53 in the JNJ-26854165-treated sample compared to the control would suggest a disruption of the MDM2-p53 interaction.

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